molecular formula C9H11IO3S B8508752 2-(3-Iodophenyl)ethyl methanesulfonate

2-(3-Iodophenyl)ethyl methanesulfonate

Cat. No.: B8508752
M. Wt: 326.15 g/mol
InChI Key: MITLSMRUFBZBGY-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)ethyl methanesulfonate (CAS: Not explicitly provided in evidence, but structurally related to compounds in ) is a sulfonate ester characterized by a 3-iodophenyl substituent linked to a methanesulfonate group via an ethyl chain. This compound is primarily utilized as a synthetic intermediate in pharmaceutical manufacturing, notably for drugs like Silodosin, a medication used to treat benign prostatic hyperplasia . The iodine atom in the aromatic ring enhances its utility in applications requiring heavy atoms, such as X-ray crystallography or radioimaging, while the methanesulfonate group acts as a leaving group in alkylation or nucleophilic substitution reactions .

Properties

Molecular Formula

C9H11IO3S

Molecular Weight

326.15 g/mol

IUPAC Name

2-(3-iodophenyl)ethyl methanesulfonate

InChI

InChI=1S/C9H11IO3S/c1-14(11,12)13-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2,1H3

InChI Key

MITLSMRUFBZBGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC(=CC=C1)I

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

  • Recent studies have demonstrated that derivatives of 2-(3-Iodophenyl)ethyl methanesulfonate exhibit potent anticancer properties. For instance, compounds synthesized from this precursor were evaluated against human tumor cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's protocols indicated that these compounds could achieve significant mean growth inhibition values, suggesting their potential as chemotherapeutic agents .

Androgen Receptor Modulation

  • The compound has been utilized in the development of proteolysis-targeting chimeras (PROTACs) aimed at degrading androgen receptors. These PROTACs were shown to effectively degrade androgen receptors in overexpressing cell lines, indicating a potential therapeutic application in hormone-dependent cancers .

Organic Synthesis

Synthesis of Functionalized Aryl Compounds

  • This compound serves as a versatile building block in organic synthesis. It can undergo various reactions to form functionalized aryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, its use in the generation of aryne intermediates has been reported, facilitating the synthesis of complex aryl phosphonates through regioselective trapping methods .

Aryne-Abramov Reaction

  • The compound has been implicated in the aryne-Abramov reaction, which allows for the generation of ortho- and para-substituted aryl derivatives. This reaction pathway is particularly valuable for synthesizing compounds with multiple functional groups, enhancing their applicability in drug development and materials science .

Materials Science

Development of New Materials

  • The incorporation of this compound into polymer matrices has been explored for creating materials with specific electronic or optical properties. Its ability to modify polymer characteristics makes it a candidate for applications in electronics and photonics .

Surface Modification Techniques

  • In materials science, this compound can be used for surface modifications that enhance adhesion properties or alter surface reactivity. Such modifications are crucial for improving the performance of coatings and composites used in various industrial applications .

Data Tables and Case Studies

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer agent synthesisSignificant growth inhibition against tumor cells
Androgen receptor degradationEffective PROTACs leading to targeted degradation
Organic SynthesisAryne generationFacilitates synthesis of complex aryl phosphonates
Functionalized aryl compoundsVersatile building block for drug development
Materials SciencePolymer modificationEnhanced electronic/optical properties
Surface modificationImproved adhesion and reactivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

2-(2-(2,2,2-Trifluoroethoxy)phenoxy)-ethyl Methanesulfonate (CAS 160969-03-9)
  • Structure: Contains a trifluoroethoxy phenoxy group instead of 3-iodophenyl.
  • Application : Intermediate for Silodosin synthesis, similar to 2-(3-iodophenyl)ethyl methanesulfonate.
  • This may influence reaction kinetics in alkylation steps .
2-(Thiophen-2-yl)ethyl Methanesulfonate
  • Structure : Features a thiophene ring (aromatic sulfur heterocycle) instead of iodophenyl.
  • Application : Used in synthesizing thiofentanyl analogs via alkylation of 4-piperidone (90% yield) .
  • Key Difference : The thiophene’s sulfur atom may alter electronic properties and solubility, favoring different reaction pathways or substrate compatibility compared to iodophenyl derivatives.

Pharmacological and Functional Comparisons

KB-R7943 (2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea Methanesulfonate)
  • Structure : Contains a nitrobenzyloxy group and isothiourea moiety.
  • Application : Selective inhibitor of Ca²⁺-influx-mode Na⁺/Ca²⁺ exchanger (NCX), used in cardiovascular research .
  • Key Difference : The nitrobenzyloxy group confers pharmacological activity, unlike this compound, which is primarily a synthetic intermediate.
3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)
  • Structure : Tosylate (4-methylbenzenesulfonate) with adjacent iodine and hydroxyl groups.
  • Application : Studied for its synthetic utility in forming iodinated aromatic systems .
  • Key Difference : The hydroxyl group increases polarity and may limit stability under acidic conditions compared to the ethyl-linked methanesulfonate.
Ethyl Methanesulfonate (CAS 62-50-0)
  • Structure : Simple methanesulfonate ester without aromatic substituents.
  • Hazard Profile: Classified as a carcinogen, mutagen, and teratogen due to its alkylating properties .
  • Key Difference : The absence of an aromatic iodine substituent in ethyl methanesulfonate may increase its volatility and reactivity, posing higher acute toxicity risks compared to iodophenyl analogs.

Data Tables

Table 1: Structural and Functional Comparison of Methanesulfonate Derivatives

Compound Name CAS Number Key Substituent Primary Application Key Property/Effect Reference
This compound N/A 3-Iodophenyl Silodosin intermediate Heavy atom for crystallography
2-(2-(2,2,2-Trifluoroethoxy)phenoxy)-ethyl methanesulfonate 160969-03-9 Trifluoroethoxy phenoxy Silodosin intermediate Enhanced leaving group ability
2-(Thiophen-2-yl)ethyl methanesulfonate N/A Thiophene Thiofentanyl synthesis High alkylation yield (90%)
Ethyl methanesulfonate 62-50-0 Ethyl Mutagenicity studies High carcinogenic potential

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-iodophenyl)ethyl methanesulfonate, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is typically employed: (1) iodination of 3-phenyl ethanol derivatives using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by (2) methanesulfonation with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under anhydrous conditions with triethylamine (TEA) as a base .
  • Optimization : Use Design of Experiments (DOE) to vary temperature, stoichiometry (e.g., MsCl:substrate ratio), and reaction time. Monitor by TLC or HPLC for intermediate purity. Yield improvements (up to 87% in analogous syntheses) are achieved by slow addition of MsCl to prevent exothermic side reactions .

Q. What purification techniques are most effective for isolating this compound?

  • Methodology : After synthesis, perform liquid-liquid extraction (e.g., DCM/water) to remove unreacted iodine or MsCl. Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves methanesulfonate esters from byproducts like di-iodinated species. Final recrystallization in ethanol:water (4:1) enhances purity (>98%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include the methanesulfonate methyl group (δ ~3.0 ppm in 1H NMR; δ ~40 ppm in 13C NMR) and aromatic protons (δ 7.2–7.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 354.97 (calculated for C9H11IO3S). Discrepancies >2 ppm require re-evaluation of isotopic purity .
  • IR : Look for S=O stretches (~1350 cm⁻¹) and C-O-S vibrations (~1170 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodology : If splitting arises in aromatic protons, consider:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess rotational barriers of the methanesulfonate group.
  • Diastereotopicity : Use NOESY to confirm spatial proximity of substituents.
  • Impurity analysis : Compare HRMS with LC-MS to detect halogenated byproducts (e.g., residual iodine in the aryl ring) .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate leaving-group ability (mesylate vs. iodide).
  • Transition-state analysis : Calculate activation energy for SN2 pathways using polarizable continuum models (PCM) in solvents like DMF or THF.
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., iodine substituent’s inductive effects) to predict regioselectivity .

Q. How does the iodine substituent influence the compound’s stability under oxidative or photolytic conditions?

  • Experimental design :

  • Oxidative stability : Expose to H2O2 or mCPBA in DCM. Monitor degradation by GC-MS for iodobenzene derivatives.
  • Photolysis : Use UV-Vis irradiation (254 nm) in acetonitrile; track iodine release via iodometric titration .
    • Findings : Iodine’s heavy-atom effect may accelerate photodegradation via radical pathways (e.g., C-I bond cleavage) .

Q. What strategies mitigate byproduct formation during methanesulfonation?

  • Byproducts : Common issues include over-sulfonation (di-esters) or aryl ring sulfonation.
  • Solutions :

  • Low-temperature reactions : Maintain -10°C during MsCl addition to suppress electrophilic aromatic substitution.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to block hydroxyl groups pre-iodination .

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